An In-depth Technical Guide to the Physical Properties of 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-
An In-depth Technical Guide to the Physical Properties of 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-, commonly known as lavandulol, is a monoterpene alcohol that is a constituent of various essential oils, most notably lavender oil.[1] This acyclic monoterpenoid exists as two enantiomers, with the (R)-enantiomer being the naturally occurring form.[1][2] Lavandulol and its esters are utilized in the perfume and fragrance industry and have also been identified as insect pheromones.[1] This guide provides a comprehensive overview of the physical properties of lavandulol, including detailed experimental protocols for their determination and characterization.
Physicochemical Data
The physical properties of 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)- are summarized in the table below. Data is provided for both the racemic mixture and the individual enantiomers where available.
| Property | Value | Isomer | Source |
| Molecular Formula | C₁₀H₁₈O | Racemic & Enantiomers | [1][3][4] |
| Molecular Weight | 154.25 g/mol | Racemic & Enantiomers | [1][3][4] |
| Appearance | Colorless to pale yellow clear liquid | Racemic & (R)-enantiomer | [5][6][7] |
| Boiling Point | 229-230 °C at 760 mmHg | Racemic | [3][6] |
| 94-95 °C at 13 mmHg | Racemic | [6] | |
| 100-101 °C at 16 Torr | Racemic | [8] | |
| 203 °C | Racemic | [5] | |
| Density | 0.878 g/mL at 20 °C | Racemic | [1][5] |
| 0.8785 g/mL at 25 °C | Racemic | [6] | |
| 0.877-0.883 g/mL at 25 °C | (R)-enantiomer | [7] | |
| Refractive Index | nD²⁰ 1.470 | Racemic | [5][8] |
| nD²⁰ 1.4683 | Racemic | [6] | |
| nD²⁰ 1.467-1.473 | (R)-enantiomer | [7] | |
| Solubility | Very slightly soluble in water; soluble in alcohol and oils.[5] | Racemic | [3] |
| Odor | Weak floral, herbal odor with a slight lemon-like, fresh citrus fruity nuance. | (R)-enantiomer | [1][2] |
| Weak floral, herbal odor. | Racemic | [2] | |
| Very weak odor. | (S)-enantiomer | [2] |
Experimental Protocols
Detailed methodologies for the determination of key physical properties of 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)- are outlined below.
1. Determination of Boiling Point (Micro-reflux method)
This method is suitable for small sample volumes.
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Apparatus: A micro-reflux apparatus consisting of a small round-bottom flask (5-10 mL), a condenser, a heating mantle or sand bath, a stirrer, and a calibrated thermometer.
-
Procedure:
-
Place approximately 2-3 mL of purified lavandulol and a small magnetic stir bar into the round-bottom flask.
-
Assemble the micro-reflux apparatus, ensuring the thermometer bulb is positioned in the vapor phase, just below the side arm of the condenser, to accurately measure the temperature of the condensing vapor.
-
Begin gentle heating and stirring.
-
Observe the reflux ring of the condensing vapor as it rises to envelop the thermometer bulb.
-
Record the temperature at which a steady reflux is maintained. This temperature is the boiling point.
-
For boiling points measured at pressures other than 760 mmHg, a pressure correction should be applied.
-
2. Determination of Density (Pycnometer Method)
-
Apparatus: A calibrated pycnometer (specific gravity bottle), an analytical balance, and a constant temperature water bath.
-
Procedure:
-
Clean and dry the pycnometer thoroughly and record its mass (m₁).
-
Fill the pycnometer with distilled water and place it in a constant temperature bath at 20°C until it reaches thermal equilibrium.
-
Adjust the water level to the calibration mark, dry the exterior, and weigh the pycnometer filled with water (m₂).
-
Empty and dry the pycnometer, then fill it with lavandulol.
-
Equilibrate the pycnometer with lavandulol in the constant temperature bath at 20°C.
-
Adjust the lavandulol level to the calibration mark, dry the exterior, and weigh the pycnometer filled with lavandulol (m₃).
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The density (ρ) of lavandulol is calculated using the formula: ρ_lavandulol = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water at 20°C is approximately 0.9982 g/mL.
-
3. Determination of Refractive Index (Abbe Refractometer)
-
Apparatus: An Abbe refractometer with a sodium D line light source (589 nm) and a constant temperature water bath.
-
Procedure:
-
Calibrate the refractometer using a standard of known refractive index.
-
Circulate water from the constant temperature bath through the refractometer prisms to maintain a constant temperature of 20°C.
-
Apply a few drops of lavandulol to the surface of the measuring prism.
-
Close the prisms and allow a few moments for the sample to reach thermal equilibrium.
-
Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.
-
Read the refractive index from the instrument's scale.
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4. Purity and Isomer Analysis by Gas Chromatography (GC)
-
Apparatus: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a polar DB-Wax or a non-polar DB-5 column).
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of lavandulol in a suitable solvent such as ethanol or hexane.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program: A temperature gradient program is typically used to separate components. For example, an initial temperature of 60°C held for 2 minutes, followed by a ramp of 4°C/min to 220°C, and a final hold for 5 minutes.
-
Injection Volume: 1 µL.
-
-
Analysis: Inject the sample into the GC. The retention time of the lavandulol peak can be compared to that of a known standard for identification. The peak area percentage can be used to determine the purity of the sample. Chiral GC columns can be employed to separate the (R)- and (S)-enantiomers.
-
Logical and Experimental Workflows
The following diagram illustrates a general workflow for the isolation and characterization of lavandulol from a natural source, such as lavender essential oil.
Caption: Workflow for Isolation and Physical Characterization of Lavandulol.
References
- 1. Lavandulol - Wikipedia [en.wikipedia.org]
- 2. Enzymatic resolution and odor description of both enantiomers of lavandulol, a fragrance of lavender oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lavandulol, (+-)- | C10H18O | CID 94060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)- [webbook.nist.gov]
- 5. (+/-)-LAVANDULOL | 1845-51-8 [chemicalbook.com]
- 6. lavandulol, 58461-27-1 [thegoodscentscompany.com]
- 7. (-)-lavandulol, 498-16-8 [thegoodscentscompany.com]
- 8. (+/-)-LAVANDULOL CAS#: 58461-27-1 [amp.chemicalbook.com]
